N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features a bicyclic imidazo[2,1-b][1,3]thiazole core, substituted with a 3-methyl group, a 3-nitrophenyl group at position 6, and a carboxamide moiety. The carboxamide is further modified with a (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl group, introducing an oxygen-rich heterocyclic substituent. The 3-nitrophenyl group provides electron-withdrawing properties, which may enhance binding to biological targets, while the dihydrofuran substituent could influence solubility and steric interactions. Structural characterization of such compounds typically employs crystallographic tools like SHELXL () and spectroscopic methods (NMR, IR, MS) as seen in related studies ().
Properties
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-12-17(18(25)21-11-20(29-3)8-7-16(28-2)30-20)31-19-22-15(10-23(12)19)13-5-4-6-14(9-13)24(26)27/h4-10,16H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXCKNMDRWCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4(C=CC(O4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The imidazo[2,1-b][1,3]thiazole core distinguishes this compound from analogs with alternative bicyclic systems:
- For example, 1l () contains a 4-nitrophenyl group, which differs in substitution position compared to the target compound’s 3-nitrophenyl group.
- Thiadiazole-triazine hybrids (): These feature sulfur and nitrogen-rich cores, which may confer distinct reactivity or target specificity.
Substituent Analysis
Carboxamide Modifications
- BO48999 (): Shares the same imidazo[2,1-b][1,3]thiazole core and 3-nitrophenyl group but substitutes the carboxamide with a pyridin-3-ylmethyl group.
- 893975-78-5 (): Features a dihydroimidazo[2,1-b][1,3]thiazole core (partially saturated) and a 2-propylpentanamide substituent, highlighting the impact of saturation on conformational flexibility.
Nitroaryl Group Positioning
- The 3-nitrophenyl group in the target compound contrasts with para -nitro substitution in 1l (). Meta substitution may influence steric interactions in binding pockets, as seen in kinase inhibitors where nitro positioning affects selectivity.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
